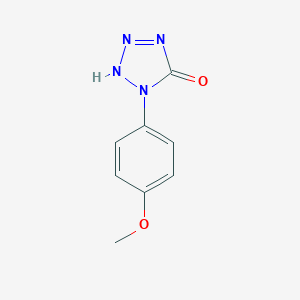
1-(4-methoxyphenyl)-1H-tetraazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-1H-tetraazol-5-ol, also known as MTA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has limited bioavailability, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. One direction is to further investigate its mechanism of action and its potential as a COX-2 inhibitor. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand its antitumor activity and its potential as an anticancer agent. Finally, more research is needed to optimize its synthesis and improve its solubility and bioavailability for use in lab experiments.
Méthodes De Synthèse
1-(4-methoxyphenyl)-1H-tetraazol-5-ol can be synthesized through a multistep process starting from 4-methoxyaniline. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This is followed by treatment with hydrazine hydrate to form the tetrazole ring. The final step involves the oxidation of the tetrazole ring to form 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In materials science, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a ligand in the synthesis of metal-organic frameworks. In catalysis, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a catalyst in various reactions, including the synthesis of benzimidazoles and imidazoles.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJKSMEBAQFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355691 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
CAS RN |
62442-51-7 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

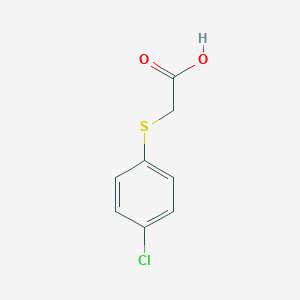
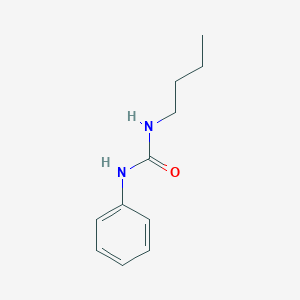
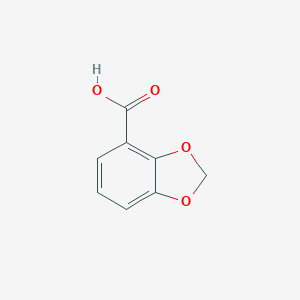

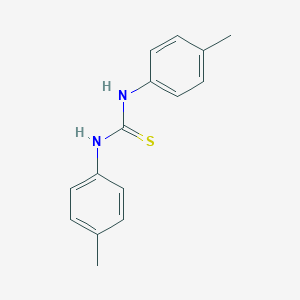
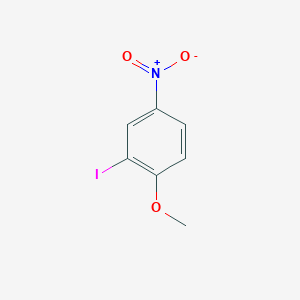
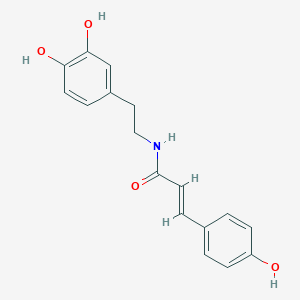
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
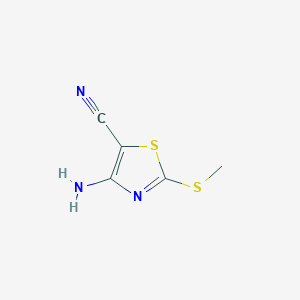
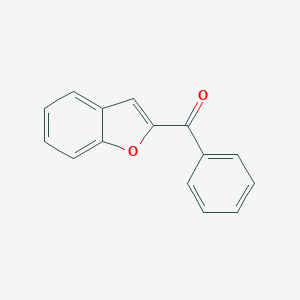
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
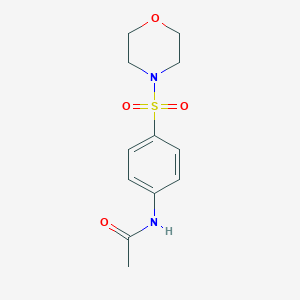
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
